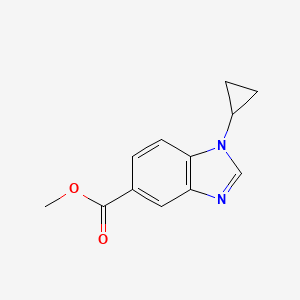

Methyl 1-cyclopropylbenzimidazole-5-carboxylate

Descripción general

Descripción

“Methyl 1-cyclopropylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 887351-09-9 . It has a molecular weight of 216.24 and its IUPAC name is methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate .

Synthesis Analysis

The synthesis of benzimidazoles, including “Methyl 1-cyclopropylbenzimidazole-5-carboxylate”, involves various methods . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Molecular Structure Analysis

The molecular structure of “Methyl 1-cyclopropylbenzimidazole-5-carboxylate” is represented by the linear formula: C12H12N2O2 . The InChI Code for this compound is 1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 1-cyclopropylbenzimidazole-5-carboxylate” has a molecular weight of 216.24 g/mol .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks and Fluorescence

Methyl 1-cyclopropylbenzimidazole-5-carboxylate and related compounds have been utilized in the construction of metal-organic frameworks (MOFs). For instance, benzimidazole-5-carboxylate derivatives were employed with Cd(II) ions under hydrothermal conditions to generate one-dimensional and two-dimensional MOFs. These MOFs displayed blue emission in the solid state, highlighting their potential in luminescent applications (Yao, Che, & Zheng, 2008).

Agricultural Applications

In agriculture, methyl 1-cyclopropylbenzimidazole-5-carboxylate derivatives like Carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. This innovation offers advantages like altered release profiles of bioactive compounds, reducing losses due to leaching or degradation, and decreased toxicity in the environment and to humans. These systems present new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Battery Technology

Methyl 1-cyclopropylbenzimidazole-5-carboxylate derivatives have been explored in battery technology as well. For instance, cyclopentadithiophene and methyl-2,5-dibromobenzoate were copolymerized to create conducting binders mixed with silicon nanoparticles for anode electrodes in lithium-ion batteries. This application demonstrates the versatility of methyl 1-cyclopropylbenzimidazole-5-carboxylate derivatives in advanced energy storage solutions (Wang et al., 2017).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, derivatives of methyl 1-cyclopropylbenzimidazole-5-carboxylate have been synthesized and evaluated for their biological activities. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and assessed as potential chemotherapeutic agents, particularly against leukemic cells (Gowda et al., 2009).

Fuel Cell Technology

In fuel cell technology, derivatives of methyl 1-cyclopropylbenzimidazole-5-carboxylate, like 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, demonstrating high-temperature proton-conducting properties. This application underscores the potential of these derivatives in improving the efficiency and performance of fuel cells (Schechter & Savinell, 2002).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 1-cyclopropylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEVWYBJAGQALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743103 | |

| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclopropylbenzimidazole-5-carboxylate | |

CAS RN |

887351-09-9 | |

| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)

![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)

![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)